molecular formula C13H9NO3 B6386729 3-(3-Formylphenyl)picolinic acid CAS No. 1261945-43-0

3-(3-Formylphenyl)picolinic acid

Cat. No.: B6386729
CAS No.: 1261945-43-0
M. Wt: 227.21 g/mol
InChI Key: QCKBFTWLIKORQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Formylphenyl)picolinic acid is an organic compound with the molecular formula C13H9NO3 It is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound features a formyl group attached to the phenyl ring, which is in turn connected to the picolinic acid moiety

Properties

IUPAC Name

3-(3-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-3-1-4-10(7-9)11-5-2-6-14-12(11)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKBFTWLIKORQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(N=CC=C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formylphenyl)picolinic acid typically involves the formylation of phenylpicolinic acid derivatives. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under controlled conditions to introduce the formyl group onto the phenyl ring.

Industrial Production Methods

While specific industrial production methods for 3-(3-Formylphenyl)picolinic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Formylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various electrophiles in the presence of a catalyst like AlCl3 (aluminum chloride).

Major Products Formed

    Oxidation: 3-(3-Carboxyphenyl)picolinic acid.

    Reduction: 3-(3-Hydroxymethylphenyl)picolinic acid.

    Substitution: Depending on the electrophile used, various substituted phenylpicolinic acids.

Scientific Research Applications

3-(3-Formylphenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential role in biological systems, particularly in metal ion chelation.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-Formylphenyl)picolinic acid involves its ability to chelate metal ions, which can influence various biochemical pathways. The formyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The molecular targets include metal-dependent enzymes and proteins, which can be modulated by the compound’s chelating properties.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A simpler derivative without the formyl group.

    Nicotinic acid: An isomer with the carboxyl group at a different position.

    Isonicotinic acid: Another isomer with the carboxyl group at yet another position.

Uniqueness

3-(3-Formylphenyl)picolinic acid is unique due to the presence of both the formyl and picolinic acid moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications that simpler derivatives cannot achieve.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.